molecular formula C14H21N3O B1669354 N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide CAS No. 5294-61-1

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Cat. No. B1669354
CAS RN: 5294-61-1
M. Wt: 247.34 g/mol
InChI Key: NJKRFQIWDJSYOK-UHFFFAOYSA-N
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Patent
US06573264B1

Procedure details

To a solution of compound 3 (5 g, 25.2 mmol) in ethanol (100 mL) was added piperazine 4 (2.1 g, 25.0 mmol) and N,N-diisopropylethylamine (3.2 g, 25.2 mmol). The reaction mixture was refluxed for 24 h. The mixture was concentrated in vacuo and the residue was purified by column chromatography (10:1 DCM: MeOH) to afford compound 5.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:13])[CH2:11]Cl.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(N(CC)C(C)C)(C)C>C(O)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:13])[CH2:11][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NC(CCl)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (10:1 DCM: MeOH)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(CN1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.